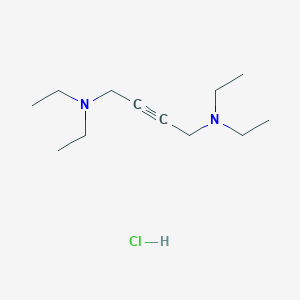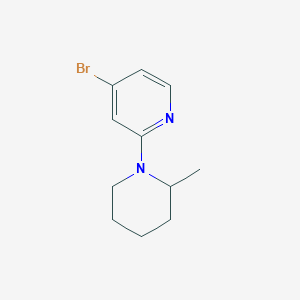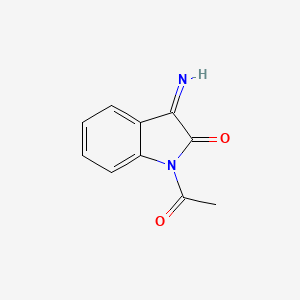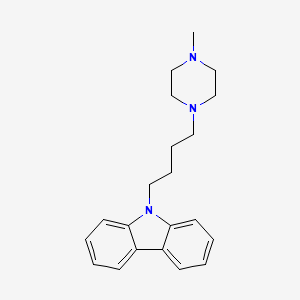
N,N,N',N'-tetraethylbut-2-yne-1,4-diamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’,N’-tetraethylbut-2-yne-1,4-diamine;hydrochloride is a chemical compound with the molecular formula C12H26N2. It is a derivative of butyne, featuring two ethyl groups attached to each nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-tetraethylbut-2-yne-1,4-diamine;hydrochloride typically involves the reaction of but-2-yne-1,4-diamine with ethyl halides under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of N,N,N’,N’-tetraethylbut-2-yne-1,4-diamine;hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the reaction. The final product is often obtained in high purity through advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N’,N’-tetraethylbut-2-yne-1,4-diamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Corresponding N,N,N’,N’-tetraethylbut-2-yne-1,4-diamine oxide.
Reduction: Corresponding N,N,N’,N’-tetraethylbut-2-yne-1,4-diamine hydride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N,N’,N’-tetraethylbut-2-yne-1,4-diamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N,N’,N’-tetraethylbut-2-yne-1,4-diamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The ethyl groups and the butyne moiety play a crucial role in determining the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N’,N’-tetramethylbut-2-yne-1,4-diamine
- N,N,N’,N’-tetraethylbut-2-ene-1,4-diamine
- N,N,N’,N’-tetramethylbut-2-ene-1,4-diamine
Uniqueness
N,N,N’,N’-tetraethylbut-2-yne-1,4-diamine;hydrochloride is unique due to the presence of ethyl groups and a butyne moiety, which confer specific chemical properties and reactivity. Compared to its methyl and butene analogs, this compound exhibits different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
20202-01-1 |
|---|---|
Fórmula molecular |
C12H25ClN2 |
Peso molecular |
232.79 g/mol |
Nombre IUPAC |
N,N,N',N'-tetraethylbut-2-yne-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C12H24N2.ClH/c1-5-13(6-2)11-9-10-12-14(7-3)8-4;/h5-8,11-12H2,1-4H3;1H |
Clave InChI |
LQVXOJGBFFKBCE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC#CCN(CC)CC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-chloro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14136956.png)
![3-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-3H-2-benzofuran-1-one](/img/structure/B14136963.png)





![2,2-Di-tert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane](/img/structure/B14136994.png)
![2-butoxy-5-(4-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}phenyl)pyrimidine](/img/structure/B14136996.png)
